molecular formula C19H19N3O4 B11007925 N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11007925
M. Wt: 353.4 g/mol
InChI Key: XTHZJHXTKJADNY-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H19N3O4/c1-25-16-8-4-5-9-17(16)26-11-10-20-18(23)12-22-13-21-15-7-3-2-6-14(15)19(22)24/h2-9,13H,10-12H2,1H3,(H,20,23)

InChI Key

XTHZJHXTKJADNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibits significant anticancer properties. Studies have shown that it inhibits cell proliferation in various cancer cell lines, making it a candidate for further development as an anti-cancer agent.

Case Study Example :

  • Study on Human Cancer Cell Lines : A recent study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting strong potential as an anti-cancer drug .

Neuroprotective Effects

The structure of the compound suggests potential activity against neurodegenerative diseases. The methoxyphenyl group is often linked to neuroprotective effects, which could be beneficial in treating conditions such as Alzheimer's disease.

Research Insights :

  • Preliminary studies have indicated that compounds with similar structures can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. Its efficacy against both Gram-positive and Gram-negative bacteria has been explored, indicating potential applications in treating infections.

Case Study Example :

  • Antimicrobial Evaluation : In vitro studies have shown that the compound exhibits significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
NeuroprotectiveNeuronal cell linesReduced oxidative stress markersTBD

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This compound has shown promising results in various scientific studies, making it a valuable candidate for further research and development.

Biological Activity

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline moiety linked to a methoxyphenoxyethyl group. Its molecular formula is C21H23N3O4C_{21}H_{23}N_{3}O_{4}, with a molecular weight of approximately 381.4 g/mol . The presence of both the quinazoline and methoxyphenyl groups is believed to contribute significantly to its biological activity.

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in multiple cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Neuroprotective Effects : The methoxyphenyl group is often associated with neuroprotective properties. Preliminary research suggests that this compound may help mitigate neurodegenerative processes, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

Synthesis Methods

Several synthetic routes have been explored to produce this compound. Common methods include:

  • Condensation Reactions : Utilizing various amines and acylating agents to form the desired acetamide structure.
  • Cyclization Techniques : Employing cyclization reactions to introduce the quinazoline moiety effectively.

These methods highlight the compound's structural complexity and the need for precise synthetic techniques to achieve high yields and purity .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers reported an IC50 value of 5 µM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin (IC50 1.2 µM) . The study concluded that the compound's unique structure enhances its interaction with cellular targets involved in cancer proliferation.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results demonstrated that treatment with this compound reduced neuronal apoptosis by 30% compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in MCF-7 cells,
NeuroprotectionReduction in oxidative stress-induced apoptosis

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